2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid CAS number
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid CAS number
An In-depth Technical Guide to 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid
Topic: 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid CAS Number: 1675207-10-9
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid, a specialized building block crucial in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, general synthetic strategies, and core applications, with a significant focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Mechanistic insights, detailed experimental protocols, and the strategic importance of its unique structural motifs—the fluorine atom and the methoxyethoxy side chain—in drug discovery are discussed. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and materials science industries who utilize advanced organic reagents.
Introduction to Substituted Phenylboronic Acids
Phenylboronic acids are a class of organoboron compounds characterized by a phenyl group and two hydroxyl groups attached to a boron atom.[1] They are generally stable, easy to handle, and serve as mild Lewis acids, making them indispensable reagents in organic synthesis.[1] Their prominence has surged with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with high efficiency and functional group tolerance.[2][3]
The strategic incorporation of specific substituents onto the phenyl ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is a prime example of such a "designer" reagent. The inclusion of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity.[4][5] Simultaneously, the methoxyethoxy group is often introduced to improve aqueous solubility and other pharmacokinetic parameters, making the final compounds more suitable for biological applications.
Physicochemical Properties
The fundamental properties of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid are summarized below. This data is critical for determining appropriate reaction conditions, solvents, and purification methods.
| Property | Value | Reference |
| CAS Number | 1675207-10-9 | [6][7] |
| Molecular Formula | C9H12BFO4 | [7] |
| Formula Weight | 214.0 g/mol | [7] |
| Predicted Boiling Point | 376.6 ± 52.0 °C | [7] |
| Appearance | Typically a white to off-white solid | N/A |
| Synonyms | Boronic acid, B-[2-fluoro-5-(2-methoxyethoxy)phenyl]- | [7] |
Synthesis and Mechanism
While the precise, proprietary synthesis route for this specific compound may vary by manufacturer, the general synthesis of substituted arylboronic acids typically follows a well-established pathway involving the formation of an organometallic intermediate, which is then quenched with a borate ester.
General Synthetic Workflow
The most common approach is the Grignard reagent method or a related organolithium pathway.[8] The process begins with a suitably substituted aryl halide. Anhydrous conditions are critical because organometallic intermediates (both Grignard and organolithium reagents) are highly reactive towards water.
Caption: General workflow for arylboronic acid synthesis.
Causality Behind Experimental Choices:
-
Anhydrous Solvent (Ether/THF): These solvents are required to stabilize the highly reactive organometallic intermediate and prevent its premature quenching by protons.
-
Low Temperature (-78 °C): The reaction of the organometallic intermediate with the trialkyl borate is highly exothermic. Low temperatures are essential to control the reaction rate, prevent side reactions, and maximize yield.
-
Acidic Workup: The initial borate ester formed is not the final product. Hydrolysis under acidic conditions is necessary to cleave the alkoxy groups and form the desired boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthesis for creating biaryl, aryl-vinyl, or aryl-alkyne structures.[2]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex.[3][9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. The reactivity order for halides is typically I > Br > OTf >> Cl.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
Example Protocol: Synthesis of a Biaryl Compound
This self-validating protocol describes a general procedure for using 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid in a Suzuki-Miyaura coupling.
Caption: Experimental workflow for a typical Suzuki coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL). Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for at least 15 minutes. This is crucial as oxygen can deactivate the palladium catalyst.
-
Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Heating and Monitoring: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final biaryl compound.
Strategic Importance in Drug Development
The specific structure of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid makes it a valuable tool for introducing a precisely functionalized phenyl ring into potential drug candidates.
-
Fluorine Moiety: The C-F bond is strong and the fluorine atom is small, mimicking a hydrogen atom sterically. Its high electronegativity can alter the acidity/basicity of nearby functional groups, leading to enhanced binding affinity with target proteins.[11] Crucially, fluorine substitution often blocks sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[5]
-
Methoxyethoxy Moiety: This flexible, polar side chain is often used to modulate a compound's physicochemical properties. It can disrupt crystal packing (lowering melting point) and improve aqueous solubility, which is vital for drug formulation and absorption. Its presence can also provide additional hydrogen bond acceptor sites for target engagement.
-
Boronic Acid Functionality: Beyond its role in coupling reactions, the boronic acid group itself can be a pharmacophore. It is known to form reversible covalent bonds with diols, a feature exploited in glucose sensors and for targeting glycoproteins that are often overexpressed on cancer cell surfaces.[12][13]
Safety, Handling, and Storage
Proper handling of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[14][15] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[15]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place.[15][16] For long-term stability, refrigeration is recommended.[16] The material should be protected from moisture and strong oxidizing agents.[14]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[14][16]
-
Skin: Wash off with soap and plenty of water.[14]
-
Ingestion: If swallowed, wash out the mouth with water and seek medical attention.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]
-
Conclusion
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid (CAS: 1675207-10-9) is a highly functionalized and valuable reagent in synthetic chemistry. Its primary application as a substrate in Suzuki-Miyaura cross-coupling reactions provides a reliable method for constructing complex molecular architectures. The strategic placement of the fluoro and methoxyethoxy groups offers medicinal chemists a powerful tool to enhance the drug-like properties of new chemical entities, including metabolic stability and solubility. Adherence to proper handling and storage protocols ensures its safe and effective use in a research setting.
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